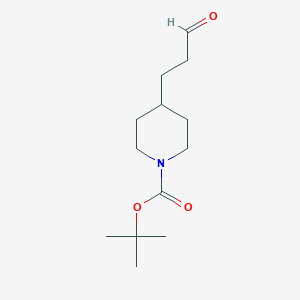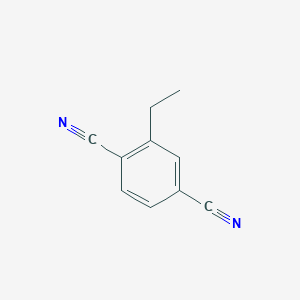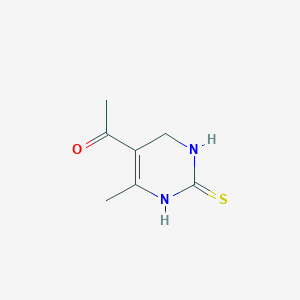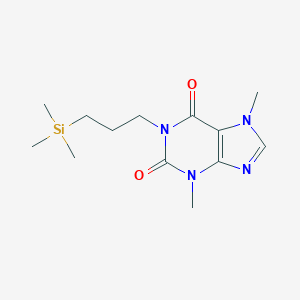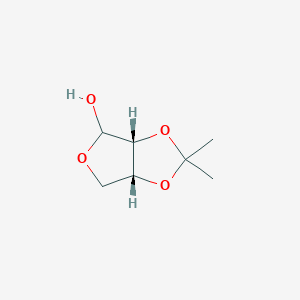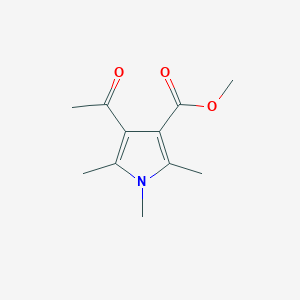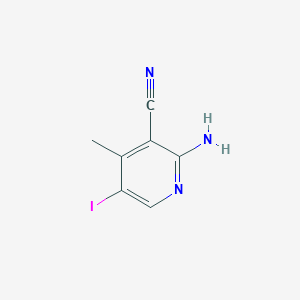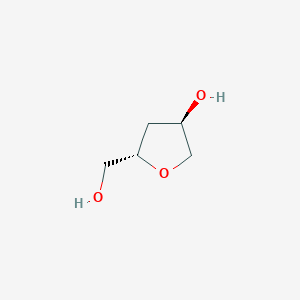
鲁博西坦
描述
鲁泊斯他汀是一种合成化合物,属于双吲哚马来酰亚胺类。它主要以蛋白激酶C-β抑制剂的身份而闻名。 鲁泊斯他汀已被研究用于其潜在的治疗应用,特别是在治疗糖尿病性视网膜病变和其他糖尿病微血管并发症方面 .
科学研究应用
医学: 它已被研究用于治疗糖尿病性视网膜病变、糖尿病周围神经病变和糖尿病肾病。 .
生物学: 在生物学研究中,鲁泊斯他汀被用来研究蛋白激酶C-β在细胞信号通路中的作用及其对各种细胞过程的影响.
作用机制
鲁泊斯他汀通过抑制蛋白激酶C-β发挥作用。这种酶在各种细胞过程中起着至关重要的作用,包括细胞生长、分化和凋亡。通过抑制蛋白激酶C-β,鲁泊斯他汀可以调节这些过程,并潜在地缓解糖尿病性视网膜病变等疾病。 这种抑制是通过ATP依赖性竞争性抑制实现的,其中鲁泊斯他汀与ATP竞争结合酶 .
未来方向
Ruboxistaurin has been suggested as a potential therapeutic strategy for COVID-19 due to its ability to reduce proinflammatory and tissue-damaging consequences of neutrophils during disease . Additionally, research is being conducted to develop Ruboxistaurin nanoparticles for the treatment of diabetic retinopathy .
生化分析
Biochemical Properties
Ruboxistaurin plays a crucial role in biochemical reactions by inhibiting PKC-β. This enzyme is involved in the phosphorylation of various proteins, which in turn regulate numerous cellular functions. Ruboxistaurin interacts with PKC-β by binding to its active site, thereby preventing the phosphorylation of downstream targets. This inhibition affects several signaling pathways, including those involved in inflammation, cell growth, and apoptosis .
Cellular Effects
Ruboxistaurin exerts significant effects on various cell types and cellular processes. In endothelial cells, it reduces oxidative stress and inflammation by inhibiting PKC-β activity. This leads to decreased production of reactive oxygen species and pro-inflammatory cytokines. In diabetic nephropathy, ruboxistaurin has been shown to reduce glomerular hyperfiltration and albuminuria by modulating the TGF-β1/Smad pathway . Additionally, ruboxistaurin influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its protective effects in diabetic complications .
Molecular Mechanism
The molecular mechanism of ruboxistaurin involves its selective inhibition of PKC-β. By binding to the enzyme’s active site, ruboxistaurin prevents the phosphorylation of key substrates involved in various signaling pathways. This inhibition leads to reduced activation of NADPH oxidase, a major source of reactive oxygen species in cells. Consequently, ruboxistaurin decreases oxidative stress and inflammation, which are critical factors in the pathogenesis of diabetic complications and cardiovascular diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ruboxistaurin have been observed to change over time. Studies have shown that ruboxistaurin remains stable and effective over extended periods, with sustained inhibition of PKC-β activity. Long-term treatment with ruboxistaurin has demonstrated consistent reductions in oxidative stress, inflammation, and cellular damage in both in vitro and in vivo models
Dosage Effects in Animal Models
The effects of ruboxistaurin vary with different dosages in animal models. At therapeutic doses, ruboxistaurin effectively reduces oxidative stress, inflammation, and cellular damage without significant adverse effects. At higher doses, ruboxistaurin may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Ruboxistaurin is involved in several metabolic pathways, primarily through its inhibition of PKC-β. This inhibition affects the activity of enzymes and cofactors involved in oxidative stress and inflammation. By reducing the activation of NADPH oxidase, ruboxistaurin decreases the production of reactive oxygen species and subsequent cellular damage
Transport and Distribution
Within cells and tissues, ruboxistaurin is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. Ruboxistaurin’s distribution is influenced by its binding affinity to PKC-β and other cellular components. This interaction affects its localization and accumulation within specific cellular compartments, contributing to its therapeutic effects .
Subcellular Localization
Ruboxistaurin’s subcellular localization is primarily determined by its interaction with PKC-β and other cellular components. It is predominantly localized in the cytoplasm, where it exerts its inhibitory effects on PKC-β activity. Additionally, ruboxistaurin may undergo post-translational modifications that influence its targeting to specific cellular compartments . These modifications play a crucial role in directing ruboxistaurin to its sites of action and modulating its activity.
准备方法
鲁泊斯他汀的合成涉及多个步骤:
L-2-脱氧核糖1-氰基-3,4-二苯甲酸酯的制备: 然后进行脱保护以得到1-氰基L-2-脱氧核糖。
氧化裂解: 下一步涉及氧化裂解,生成(S)-4-羟基-2-(2-羟基乙氧基)丁腈。
转化为甲磺酸酯: 该中间体然后转化为(S)-3-氰基-3-(2-甲磺酰氧基乙氧基)丙酯。
与1-取代-3,4-双(3-吲哚基)马来酰亚胺偶联: 此步骤导致形成9H,18H-5,21:12,17-二甲撑二苯并[e,k]吡咯并[3,4-h][1,4,13]氧杂二氮杂环十六碳烯-18,20(19H)-二酮,6,7,10,11-四氢-19-取代-9(S)-氰基。
甲基化和脱保护: 最后一步涉及胺基的甲基化和脱保护,形成鲁泊斯他汀.
化学反应分析
相似化合物的比较
鲁泊斯他汀在其对蛋白激酶C-β的高选择性方面是独特的。类似的化合物包括:
鬼臼毒素: 一种天然产物,是强效的蛋白激酶C抑制剂,但与鲁泊斯他汀相比选择性较低。
双吲哚马来酰亚胺I: 另一种蛋白激酶C抑制剂,但具有更广泛的特异性。
Gö 6976: 一种选择性抑制蛋白激酶C-α和蛋白激酶C-β的抑制剂,但具有不同的结合特性.
鲁泊斯他汀的独特性在于其对蛋白激酶C-β的高选择性和效力,使其成为研究和潜在治疗应用中宝贵的工具。
属性
IUPAC Name |
(18S)-18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBUQCWBWNUWSU-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168775 | |
| Record name | Ruboxistaurin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169939-94-0 | |
| Record name | Ruboxistaurin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169939-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ruboxistaurin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169939940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ruboxistaurin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11829 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ruboxistaurin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RUBOXISTAURIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/721809WQCP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dicyclopenta[CD,FG]pyrene](/img/structure/B62263.png)


